Cas no 1208087-83-5 (1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid)

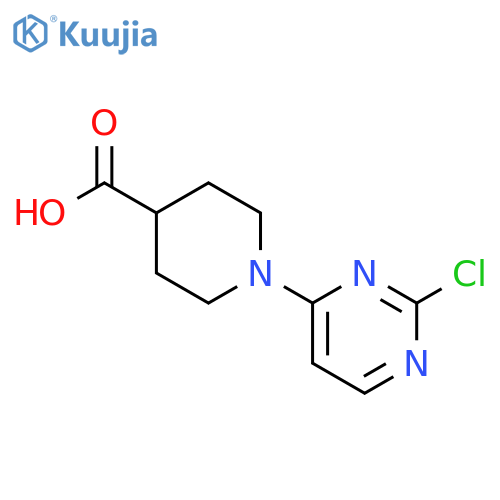

1208087-83-5 structure

商品名:1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

CAS番号:1208087-83-5

MF:C10H12ClN3O2

メガワット:241.674180984497

MDL:MFCD11040198

CID:824460

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid

- PubChem22378

- STL161674

- BBL031759

- ST2414948

- AX8036348

- AB0068618

- AM20080546

- 4-Piperidinecarboxylic acid, 1-(2-chloro-4-pyrimidinyl)-

- 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

-

- MDL: MFCD11040198

- インチ: 1S/C10H12ClN3O2/c11-10-12-4-1-8(13-10)14-5-2-7(3-6-14)9(15)16/h1,4,7H,2-3,5-6H2,(H,15,16)

- InChIKey: FHKSKATXLAGIAS-UHFFFAOYSA-N

- ほほえんだ: ClC1=NC([H])=C([H])C(=N1)N1C([H])([H])C([H])([H])C([H])(C(=O)O[H])C([H])([H])C1([H])[H]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 256

- トポロジー分子極性表面積: 66.3

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6764160-0.05g |

1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid |

1208087-83-5 | 95% | 0.05g |

$22.0 | 2023-07-08 | |

| Enamine | EN300-6764160-2.5g |

1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid |

1208087-83-5 | 95% | 2.5g |

$187.0 | 2023-07-08 | |

| Life Chemicals | F1908-2588-1g |

1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid |

1208087-83-5 | 95%+ | 1g |

$94.0 | 2023-09-07 | |

| Life Chemicals | F1908-2588-5g |

1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid |

1208087-83-5 | 95%+ | 5g |

$282.0 | 2023-09-07 | |

| Ambeed | A230054-5g |

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid |

1208087-83-5 | 95% | 5g |

$314.0 | 2024-04-25 | |

| TRC | C118596-1g |

1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxylic Acid |

1208087-83-5 | 1g |

$ 250.00 | 2022-06-01 | ||

| abcr | AB443203-5 g |

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid; . |

1208087-83-5 | 5g |

€525.70 | 2022-06-10 | ||

| Fluorochem | 215125-250mg |

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid |

1208087-83-5 | 95% | 250mg |

£62.00 | 2022-02-28 | |

| TRC | C118596-500mg |

1-(2-Chloro-4-pyrimidinyl)-4-piperidinecarboxylic Acid |

1208087-83-5 | 500mg |

$ 160.00 | 2022-06-01 | ||

| Enamine | EN300-6764160-0.1g |

1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid |

1208087-83-5 | 95% | 0.1g |

$33.0 | 2023-07-08 |

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

1208087-83-5 (1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid) 関連製品

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1208087-83-5)1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid

清らかである:99%

はかる:5g

価格 ($):283.0